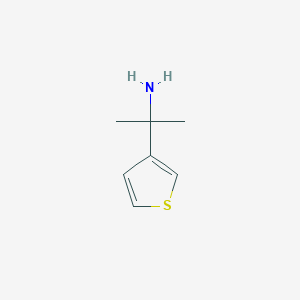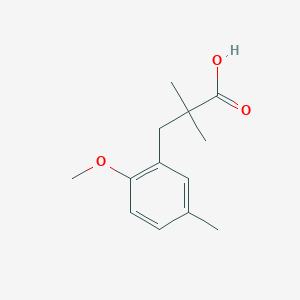
2-(5-Fluoro-2-methoxyphenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Fluoro-2-methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H16FNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and piperidine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methoxybenzaldehyde is first converted into an intermediate, such as an imine or a Grignard reagent.
Cyclization: The intermediate is then subjected to cyclization reactions to form the piperidine ring. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Purification: The final product, this compound, is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(5-Fluoro-2-methoxyphenyl)piperidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group play a crucial role in modulating the compound’s binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Fluoro-2-methoxyphenyl)ethylamine
- 2-(5-Fluoro-2-methoxyphenyl)propylamine
- 2-(5-Fluoro-2-methoxyphenyl)butylamine
Uniqueness
2-(5-Fluoro-2-methoxyphenyl)piperidine is unique due to its specific structural features, such as the presence of a piperidine ring, a fluorine atom, and a methoxy group
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-(5-fluoro-2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3 |
InChI-Schlüssel |
CNFACAFDNFVQKV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)F)C2CCCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![4-Amino-2-[methyl(phenyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B13530609.png)





amine](/img/structure/B13530659.png)


